molecular formula C10H11F6N3OS2 B1208162 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide

Cat. No. B1208162
M. Wt: 367.3 g/mol
InChI Key: VTTDLMLIADROQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide is an aromatic amide.

Scientific Research Applications

Heterocyclic Chemistry and Pharmacology

  • Heterocyclic Systems with Triazole and Thiadiazole Fragments : These systems, including thiadiazole derivatives, demonstrate a wide spectrum of biological activities such as antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, analgesic, and anti-inflammatory effects. The structural modification and synthesis of these compounds enable the proposal of new molecular design directions and the discovery of potential therapeutic agents (Koval et al., 2022).

  • Organic Optoelectronics : Research activities in the field of organic optoelectronics have explored thiadiazole-based materials, indicating their potential for future applications in this area. The synthesis pathways and computational studies of these compounds reveal their unique properties and applications (Tam & Wu, 2015).

  • Pharmacological Activities : 1,3,4-Thiadiazole derivatives possess significant pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. This highlights their importance in drug discovery and design (Mishra et al., 2015).

  • Synthesis and Applications : The synthesis of mono, bis, and tris-1,3,4-oxadiazole and N-substituted-2,5-disubstituted-1,3,4-oxadiazole compounds has been reviewed, emphasizing their significance in medicinal and pharmaceutical industries due to their potential applications across various domains (2023).

properties

Product Name

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide

Molecular Formula

C10H11F6N3OS2

Molecular Weight

367.3 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-bis(trifluoromethyl)butanamide

InChI

InChI=1S/C10H11F6N3OS2/c1-3-8(9(11,12)13,10(14,15)16)5(20)17-6-18-19-7(22-6)21-4-2/h3-4H2,1-2H3,(H,17,18,20)

InChI Key

VTTDLMLIADROQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)SCC)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide
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N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide

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